tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate
Overview
Description
tert-Butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate: is an organic compound with the molecular formula C₁₄H₂₆N₂O₂. It is a carbamate derivative, which is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and unique reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its activity may decrease over time due to degradation processes, which can affect its efficacy in long-term experiments.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate typically involves the reaction of 1-cyclopentylpyrrolidine with tert-butyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. The industrial process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
tert-Butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate is unique due to its cyclopentylpyrrolidine moiety, which imparts distinct steric and electronic properties. This makes it more selective and potent in certain applications compared to other carbamates. The presence of the tert-butyl group also enhances its stability and resistance to hydrolysis, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIOFJINUUTMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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